N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Description
N-[2-(2-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS: 1057246-44-2; Molecular formula: C₁₀H₉BrF₃NO; MW: 296.08 g/mol) is an organobromine compound featuring a 2-bromophenyl group linked via an ethyl chain to a trifluoroacetamide moiety. The ortho-bromine substitution on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs, influencing its reactivity and interactions in chemical or biological systems. The trifluoroacetamide group enhances lipophilicity, a trait critical for membrane permeability in pharmacological contexts .
Properties
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMSKQYDZYJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromophenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 2-bromophenethylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at a low temperature to prevent side reactions.
Procedure: The 2-bromophenethylamine is added to a solution of trifluoroacetic anhydride in dichloromethane. The mixture is stirred at low temperature until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: Products include amines and alcohols.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : Ortho-substitution reduces aqueous solubility compared to para-substituted analogs (e.g., N-[2-(4-bromophenyl)ethyl]-trifluoroacetamide) due to asymmetric molecular packing .
- Stability: Brominated trifluoroacetamides require storage at 2–8°C to prevent degradation, similar to other light-sensitive organobromides .
Biological Activity
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H9BrF3NO. Its structure includes a bromophenyl group and a trifluoroacetamide moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances the compound's stability and lipophilicity, potentially increasing its bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoroacetamide moiety can form hydrogen bonds with proteins and nucleic acids, while the bromophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing numerous biological processes.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . Preliminary studies have shown that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound reduced the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
This compound has been investigated for antimicrobial activity against a range of pathogens. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(2-bromophenyl)acetamide | Ethyl group instead of trifluoroacetamide | Lacks enhanced stability and lipophilicity |
| N-(4-bromophenyl)ethylamine | Different substitution pattern on phenyl ring | May exhibit different pharmacological profiles |
| 3-Bromophenethyl alcohol | Hydroxyl group instead of trifluoroacetamide | Alters interaction dynamics with biomolecules |
The trifluoroacetamide group in this compound is crucial for its enhanced stability and biological activity compared to these analogous compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
-
Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Table 1 : Effect of this compound on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---------------------|---------------------|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
- Table 1 : Effect of this compound on Cancer Cell Viability
- Anti-inflammatory Research : In vivo models showed that administration of the compound significantly reduced markers of inflammation in comparison to control groups, indicating its potential therapeutic utility in inflammatory conditions .
- Antimicrobial Activity Assessment : The compound was tested against various bacterial strains using agar diffusion methods. Results indicated notable zones of inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide?
The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2-(2-bromophenyl)ethylamine with trifluoroacetic anhydride in dichloromethane (DCM) under basic conditions (e.g., pyridine) at 0°C. Purification is achieved using column chromatography (SiO₂; pentane:EtOAc gradients) . For example, yields of ~48% are reported when starting from analogous indole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the 2-bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and trifluoroacetamide moiety (δ ~3.5–3.8 ppm for ethylenic CH₂ groups) .
- X-ray crystallography : Used to resolve stereochemistry and hydrogen-bonding patterns. For related trifluoroacetamides, monoclinic crystal systems (e.g., P2₁/n) with Z = 8 and lattice parameters (e.g., a = 19.05 Å, b = 13.15 Å) are observed .
- Mass spectrometry (MS) : Molecular ion peaks at m/z ~296.08 (C₁₀H₉BrF₃NO) confirm the molecular formula .
Q. What physicochemical properties influence its stability and solubility?
The compound has:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintaining 0°C during trifluoroacetic anhydride addition minimizes side reactions .
- Reagent stoichiometry : Using 1.1 equivalents of trifluoroacetic anhydride and pyridine ensures complete acylation .
- Purification : Gradient elution (pentane:EtOAc from 10:1 to 5:1) enhances separation of byproducts .
Q. What strategies resolve contradictions in spectral data between studies?
- Dynamic vs. static crystallography : For polymorphic forms, variable-temperature X-ray studies (e.g., at 100 K) reduce thermal motion artifacts, clarifying bond lengths and angles .
- NMR solvent effects : Deuterated DMSO vs. CDCl₃ can shift NH proton signals due to hydrogen-bonding differences; cross-referencing with IR (amide I/II bands) validates assignments .
Q. How do structural modifications impact biological activity in related analogs?
- Bromine positioning : Substitution at the 2-bromophenyl group (vs. 3- or 4-) alters steric interactions with target proteins. For example, 2-bromo derivatives show enhanced Cav channel stabilization in epilepsy models .
- Trifluoroacetamide vs. acetyl : The electron-withdrawing CF₃ group increases metabolic stability but reduces membrane permeability, requiring prodrug strategies for in vivo studies .
Q. What computational methods predict binding interactions with biological targets?
- Docking studies : Using AutoDock Vina with voltage-gated calcium channels (Cav) reveals hydrogen bonds between the amide NH and Glu⁴⁵⁶ residues .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-Cav complexes, with RMSD < 2.0 Å indicating robust binding .
Data Contradiction Analysis
Q. Why do reported yields vary (e.g., 48% vs. 60%) for similar syntheses?
- Starting material purity : Impurities in 2-(2-bromophenyl)ethylamine (e.g., residual HCl salts) reduce reactivity .
- Chromatography resolution : Lower yields in may stem from co-elution of byproducts (e.g., unreacted amine), requiring optimized mobile phases .
Q. How to reconcile discrepancies in crystallographic data for trifluoroacetamide derivatives?
- Space group variations : Differences in unit cell parameters (e.g., β angles in monoclinic systems) arise from crystallization solvents (e.g., EtOAc vs. hexane) .
- Hydrogen-bonding networks : Disordered trifluoromethyl groups in some structures necessitate refinement with anisotropic displacement parameters .
Methodological Recommendations
- Synthetic protocols : Follow for scalable synthesis (up to 20 mmol scale) with strict anhydrous conditions.
- Analytical workflows : Combine ¹⁹F NMR (for CF₃ group tracking) and LC-MS (for purity >95%) .
- Structural validation : Use single-crystal X-ray diffraction (100 K) to resolve ambiguous NOE correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
